3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety linked to a phenylamino group, making it a molecule of interest for its unique structural properties and reactivity.
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[3-(N-methylanilino)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-15-18(16(2)23-20(22-15)26-4)11-12-19(25)21-13-8-14-24(3)17-9-6-5-7-10-17/h5-7,9-10H,8,11-14H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBRWKNCTLMRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NCCCN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrimidine core, which can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions
The propanamide moiety can be introduced through amide bond formation reactions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The final step involves the attachment of the phenylamino group, which can be accomplished through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrimidine ring could engage in hydrogen bonding or π-π stacking interactions, while the amide and phenylamino groups could participate in additional non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Shares the pyrimidine core but lacks the propanamide and phenylamino groups.
N-(3-Aminopropyl)-N-methylbenzenamine: Contains the phenylamino group but lacks the pyrimidine core.
3-(4,6-Dimethylpyrimidin-2-ylthio)propanamide: Similar structure but without the phenylamino group.
Uniqueness
The uniqueness of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-[methyl(phenyl)amino]propyl}propanamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
